N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide
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Overview
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to changes that inhibit the growth of the target organism .
Biochemical Pathways
Benzothiazole derivatives have been associated with the inhibition of the dpre1 enzyme, which plays a crucial role in the cell wall biosynthesis of mycobacterium tuberculosis . This suggests that the compound may interfere with this pathway, leading to downstream effects that inhibit the growth of the bacteria.
Pharmacokinetics
It is noted that admet calculation showed favourable pharmacokinetic profile of synthesized benzothiazole derivatives .
Result of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity, suggesting that the compound may inhibit the growth of mycobacterium tuberculosis .
Action Environment
It is worth noting that the synthesis of benzothiazole derivatives has been achieved through various synthetic pathways, including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . These methods suggest that the compound’s synthesis and, potentially, its action may be influenced by factors such as temperature, reaction medium, and the presence of other chemical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with various reagents such as aldehydes, ketones, or acids.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs scalable and efficient synthetic routes such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques . These methods offer advantages in terms of yield, reaction time, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane (DMP), mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Nucleophiles (amines, thiols, alkoxides), polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2(pyridine-3-yl) formohydrazido acetamide .
- N’-(1,3-benzothiazol-2-yl)-arylamides .
- 2-arylbenzothiazoles .
Uniqueness
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide stands out due to its unique bromine substitution, which enhances its biological activity and allows for further functionalization.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2OS/c21-14-11-9-13(10-12-14)19(24)22-16-6-2-1-5-15(16)20-23-17-7-3-4-8-18(17)25-20/h1-12H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQYJKUCIXKKCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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